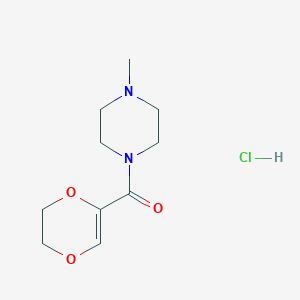![molecular formula C10H16F2N2O5S B6021611 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholine](/img/structure/B6021611.png)
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholine, also known as DMSO2-Morpholine, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the pharmaceutical industry. This compound is a sulfone derivative of morpholine, and it has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and are often dysregulated in cancer cells.
Biochemical and Physiological Effects
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been shown to exhibit several biochemical and physiological effects that make it a promising candidate for drug development. For example, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of HDACs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is its high yield and purity, which makes it suitable for use in lab experiments. Additionally, this compound exhibits potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, one limitation of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Orientations Futures
There are several future directions for the study of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline, including:
1. Further investigation of the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Development of novel drug formulations that incorporate 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline to enhance its efficacy and reduce its toxicity.
3. Exploration of the potential use of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline in combination with other drugs to enhance its anti-cancer and anti-inflammatory activity.
4. Investigation of the potential use of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline in the treatment of other diseases, such as neurological disorders.
In conclusion, 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline is a promising compound that exhibits potent anti-cancer and anti-inflammatory activity. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline involves the reaction of morpholine with 1,1-difluoro-2-chloroethanone in the presence of sodium hydride and dimethyl sulfoxide (DMSO). The resulting product is then treated with sulfur dioxide and morpholine to yield 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline in high yield and purity.
Applications De Recherche Scientifique
4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 4-{[1,1-difluoro-2-(4-morpholinyl)-2-oxoethyl]sulfonyl}morpholineline has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2,2-difluoro-1-morpholin-4-yl-2-morpholin-4-ylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O5S/c11-10(12,9(15)13-1-5-18-6-2-13)20(16,17)14-3-7-19-8-4-14/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMLYWEMSKBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(F)(F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B6021534.png)
![[4-(2-ethoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6021542.png)
![2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6021543.png)

![N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6021553.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6021560.png)
![8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6021567.png)

![3-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6021583.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6021585.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B6021587.png)
![1-(2-hydroxy-3-{2-[(isopropylamino)methyl]-4-methoxyphenoxy}propyl)-4-piperidinol](/img/structure/B6021591.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B6021609.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-pyrazinylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6021618.png)